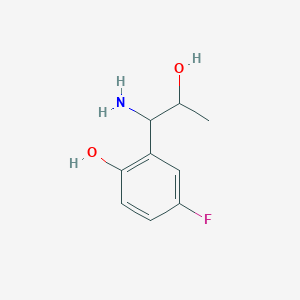

2-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Beschreibung

2-(1-Amino-2-hydroxypropyl)-4-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the para position and a 1-amino-2-hydroxypropyl group at the ortho position.

Eigenschaften

Molekularformel |

C9H12FNO2 |

|---|---|

Molekulargewicht |

185.20 g/mol |

IUPAC-Name |

2-(1-amino-2-hydroxypropyl)-4-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3 |

InChI-Schlüssel |

QKBGBCAUPWUFND-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C1=C(C=CC(=C1)F)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the reaction of 4-fluorophenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 1-amino-2-propanol as a starting material, which reacts with 4-fluorophenol in the presence of a catalyst to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(1-Amino-2-hydroxypropyl)-4-fluorophenol may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the final product’s purity and quality. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Amino-2-hydroxypropyl)-4-fluorophenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(1-Amino-2-oxopropyl)-4-fluorophenol, while reduction could produce 2-(1-Amino-2-hydroxypropyl)-4-aminophenol.

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-2-hydroxypropyl)-4-fluorophenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-(1-Amino-2-hydroxypropyl)-4-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and function. The fluorine atom may enhance the compound’s stability and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- 1-(2-Fluoro-phenyl)-1H-pyrazole-4-carbaldehyde : The aldehyde group offers electrophilic reactivity, unlike the hydroxyl group in the target compound, which may participate in nucleophilic reactions or hydrogen bonding .

Phenolic Compounds with Amino-Alcohol Substituents

Pharmacopeial impurities such as 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol and 2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} highlight substituent effects :

- tert-Butylamino Groups: These bulky, lipophilic groups enhance metabolic stability but reduce water solubility compared to the amino-hydroxypropyl group.

Trifluoroethyl vs. Hydroxypropyl Substituents

4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride features a trifluoroethyl group, contrasting with the hydroxypropyl substituent in the target compound :

- Trifluoroethyl Group : Highly electronegative and lipophilic, this group may improve stability against oxidative metabolism but reduce aqueous solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Metabolic Glycosylation Rates in N. tabacum

| Fluorophenol Derivative | β-Glucoside Yield | β-Gentiobioside Yield | Total Conversion |

|---|---|---|---|

| 2-Fluorophenol | 60% | 10% | 70% |

| 4-Fluorophenol | 32% | 6% | 38% |

| 3-Fluorophenol | 17% | Not detected | 17% |

Data from

Biologische Aktivität

2-(1-Amino-2-hydroxypropyl)-4-fluorophenol, also known as 3-((1S)-1-amino-2-hydroxypropyl)-4-fluorophenol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(1-amino-2-hydroxypropyl)-4-fluorophenol is C_9H_{12}FNO_2, with a molecular weight of approximately 185.20 g/mol. The presence of a fluorine atom and an amino group contributes to its distinct chemical properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It has been shown to influence various biochemical pathways, potentially affecting cellular processes such as:

- Signal Transduction : Modulating signaling pathways related to inflammation and cell proliferation.

- Enzymatic Activity : Binding to enzymes or receptors, thereby inhibiting or activating their functions.

- Cellular Metabolism : Altering metabolic pathways through its interactions with key enzymes.

These interactions are crucial for understanding the compound's potential therapeutic effects, particularly in drug development.

Biological Activity

Research has demonstrated that 2-(1-amino-2-hydroxypropyl)-4-fluorophenol exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that the compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antitumor Effects : Preliminary data suggest that it may inhibit tumor growth by interfering with specific cellular signaling pathways.

- Neuroprotective Properties : There is emerging evidence that the compound could protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial properties of 2-(1-amino-2-hydroxypropyl)-4-fluorophenol demonstrated significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting high potency.

- Antitumor Research : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the modulation of apoptosis-related signaling pathways.

- Neuroprotection Assessment : Research evaluating the neuroprotective effects revealed that treatment with 2-(1-amino-2-hydroxypropyl)-4-fluorophenol resulted in reduced oxidative stress markers in neuronal cultures, suggesting a protective role against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.